1-bromo-7-chloro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-7-chloro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of bromine and chlorine atoms attached to the indene ring system. This compound is a colorless liquid with a distinctive aromatic odor and is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
The synthesis of 1-bromo-7-chloro-2,3-dihydro-1H-indene typically involves a multi-step process. One common method starts with the reaction of aniline with aluminum acetate to form 1H-indene. This intermediate is then subjected to bromination using hydrobromic acid and potassium bromate to yield 1-bromo-2,3-dihydro-1H-indene . The addition of chlorine to the 7th position can be achieved through electrophilic substitution reactions under controlled conditions .
Chemical Reactions Analysis
1-bromo-7-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohols.
Scientific Research Applications
1-bromo-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-bromo-7-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
1-bromo-7-chloro-2,3-dihydro-1H-indene can be compared with other indene derivatives such as:
1-bromo-2,3-dihydro-1H-indene: Lacks the chlorine atom at the 7th position, which may result in different reactivity and biological activity.
1-chloro-2,3-dihydro-1H-indene: Lacks the bromine atom, which can affect its chemical properties and applications.
1-oxo-2,3-dihydro-1H-indene-2-carboxylate:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2041259-17-8 |
---|---|
Molecular Formula |
C9H8BrCl |
Molecular Weight |
231.51 g/mol |
IUPAC Name |
1-bromo-7-chloro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrCl/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7H,4-5H2 |
InChI Key |
LRMBFPBLLRVYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1Br)C(=CC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.